molecular formula C9H9ClN4O2S B12804283 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-cis)- CAS No. 145913-74-2

1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-cis)-

Cat. No.: B12804283
CAS No.: 145913-74-2
M. Wt: 272.71 g/mol
InChI Key: JDKFRCWQPOWKOE-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-cis)- is a chemical compound known for its unique structure and properties. This compound features a 1,3-oxathiolane ring attached to a methanol group, with a 6-chloro-9H-purin-9-yl substituent. The (2R-cis) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-cis)- typically involves the following steps:

    Formation of the 1,3-oxathiolane ring: This can be achieved through the reaction of a suitable diol with a sulfur-containing reagent under acidic conditions.

    Attachment of the methanol group: The methanol group can be introduced via a nucleophilic substitution reaction.

    Introduction of the 6-chloro-9H-purin-9-yl substituent: This step involves the reaction of the oxathiolane intermediate with a chlorinated purine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-cis)- can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The 6-chloro-9H-purin-9-yl group can be reduced to remove the chlorine atom.

    Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated purine derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-cis)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-cis)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-cis)
  • 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)

Uniqueness

1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-cis)- is unique due to its specific stereochemistry and the presence of the 6-chloro-9H-purin-9-yl group

Properties

CAS No.

145913-74-2

Molecular Formula

C9H9ClN4O2S

Molecular Weight

272.71 g/mol

IUPAC Name

[(2R,5S)-5-(6-chloropurin-9-yl)-1,3-oxathiolan-2-yl]methanol

InChI

InChI=1S/C9H9ClN4O2S/c10-8-7-9(12-3-11-8)14(4-13-7)5-2-17-6(1-15)16-5/h3-6,15H,1-2H2/t5-,6+/m0/s1

InChI Key

JDKFRCWQPOWKOE-NTSWFWBYSA-N

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=NC3=C2N=CN=C3Cl

Canonical SMILES

C1C(OC(S1)CO)N2C=NC3=C2N=CN=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.